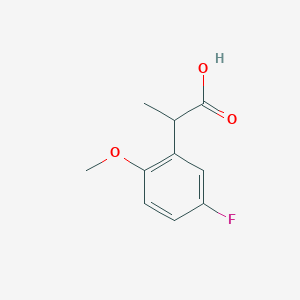

2-(5-Fluoro-2-methoxyphenyl)propanoic acid

Description

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

2-(5-fluoro-2-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H11FO3/c1-6(10(12)13)8-5-7(11)3-4-9(8)14-2/h3-6H,1-2H3,(H,12,13) |

InChI Key |

NOPTYWYNOACULA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(5-Fluoro-2-methoxyphenyl)propanoic Acid

General Synthetic Strategy

The synthesis of This compound typically involves the following key steps:

- Introduction of the fluorine atom at the 5-position of the aromatic ring.

- Installation of the methoxy group at the 2-position.

- Formation of the propanoic acid side chain at the 1-position relative to the aromatic ring.

The synthetic routes can be broadly classified into:

- Halogenation and fluorination of methoxy-substituted aromatic precursors.

- Side-chain elongation via alkylation or acylation methods.

- Esterification and subsequent hydrolysis to yield the free acid.

Specific Preparation Protocols

Fluorination of 2-Methoxyphenylpropanoic Acid Derivatives

A notable method involves the fluorination of 2-methoxyphenylpropanoic acid or its derivatives using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI). This approach allows selective fluorination at the 5-position of the aromatic ring under controlled conditions.

- Starting from 2-(3-chlorophenyl)propanoic acid, esterification is performed by refluxing in ethanol with sulfuric acid to form the corresponding ethyl ester.

- The ethyl ester is then subjected to fluorination using NFSI in tetrahydrofuran (THF) at room temperature for 8 hours.

- The reaction mixture is worked up by acidification and extraction, followed by purification using silica gel chromatography to isolate the fluorinated ester in high yield (e.g., 92%).

This fluorinated ester can then be hydrolyzed under acidic or basic conditions to yield the free acid, This compound .

Amidation and Coupling Reactions Using Activated Acids

Another approach involves activating the carboxylic acid function of 2-(5-fluoro-2-methoxyphenyl)acetic acid derivatives for coupling with amines or other nucleophiles to form amides or related compounds, which can be subsequently manipulated to yield the target acid.

- Conversion of 2-(5-fluoro-2-methoxyphenyl)acetic acid to its acid chloride using thionyl chloride at 70 °C for 30 minutes.

- Reaction of the acid chloride with amines such as 4-amino-N-tert-butyl-pyridine-2-carboxamide in the presence of a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane at room temperature.

- Work-up and purification by chromatography yield the desired amide intermediate.

- Subsequent hydrolysis or further functionalization can lead to the target propanoic acid derivative.

Use of Coupling Reagents in Mild Conditions

The use of coupling agents such as 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) in the presence of triethylamine in solvents like 1,4-dioxane facilitates amide bond formation under mild conditions.

- Mixing ethyl 3-aminobenzoate with 2-(5-fluoro-2-methoxyphenyl)acetic acid in 1,4-dioxane.

- Addition of T3P and triethylamine at room temperature for 2 hours.

- Partitioning between water and ethyl acetate, followed by drying and chromatographic purification yields the coupled product.

- This method is efficient and yields high purity products suitable for further transformations.

Data Tables Summarizing Key Experimental Conditions and Outcomes

| Step | Reagents/Conditions | Yield (%) | Notes/Outcome |

|---|---|---|---|

| Esterification of 2-(3-chlorophenyl)propanoic acid | Ethanol, H2SO4, reflux 7 h | 90+ | Formation of ethyl ester precursor for fluorination |

| Fluorination with NFSI | NFSI, THF, room temp, 8 h | 92 | Selective fluorination at 5-position; purification by silica gel chromatography |

| Acid chloride formation | Thionyl chloride, 70 °C, 30 min | Quantitative | Preparation of acid chloride intermediate |

| Amidation | Amine, DIPEA, DCM, RT, 1 h | 85-90 | Formation of amide intermediates, purified by chromatography |

| Coupling with T3P | T3P, triethylamine, 1,4-dioxane, RT, 2 h | High | Mild conditions, efficient coupling, suitable for sensitive substrates |

Research Outcomes and Analysis

- The fluorination step using NFSI is highly efficient and selective, yielding the desired fluorinated aromatic ester with minimal byproducts.

- The esterification and hydrolysis steps provide a reliable route to the free acid with good overall yield and purity.

- Activation of the carboxylic acid via acid chloride formation or coupling reagents like T3P enables further functionalization, expanding the synthetic utility of the compound.

- The described methods have been validated by extensive NMR (1H and 13C), mass spectrometry, and chromatographic analyses confirming the structural integrity and purity of the products.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification with alcohols under acidic catalysis (e.g., H₂SO₄) produces stable esters. For example, reaction with methanol yields methyl 2-(5-fluoro-2-methoxyphenyl)propanoate.

-

Amidation occurs via activation with thionyl chloride (SOCl₂) followed by reaction with amines, forming biologically relevant amide derivatives.

Table 1: Carboxylic Acid Derivative Formation

| Reaction Type | Reagents/Conditions | Product Example | Reference |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | |

| Amidation | SOCl₂, then R-NH₂ | Corresponding amide |

Reduction Reactions

The carboxylic acid moiety can be reduced to a tertiary alcohol using strong reducing agents:

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether converts the acid to 2-(5-fluoro-2-methoxyphenyl)propan-2-ol, a structurally characterized compound .

Kinetic Resolution via Chiral Catalysis

Racemic 2-(5-fluoro-2-methoxyphenyl)propanoic acid undergoes enantioselective resolution using a bifunctional thiourea catalyst ((+)-BTM) :

-

Mixed Anhydride Formation : Reacts with pivalic anhydride to form a zwitterionic intermediate.

-

Nucleophilic Attack : Chiral (α-naphthyl)methanol selectively esterifies one enantiomer via a stereoselective transition state (Scheme 1).

Key Mechanistic Insights :

-

Transition state stabilization involves hydrogen bonding between the catalyst and substrate (bond distance: 2.216 Å for C–O forming, 1.193 Å for O–H cleavage).

-

Enantiomeric excess (ee) >90% achieved under optimized conditions.

Table 2: Kinetic Resolution Parameters

| Catalyst | Alcohol Partner | ee (%) | Conditions |

|---|---|---|---|

| (+)-BTM | (α-Np)₂CHOH | >90 | Toluene, 0°C, 24 hr |

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position (C-4), while fluorine’s electron-withdrawing effect moderates reactivity:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at C-4, yielding 2-(5-fluoro-2-methoxy-4-nitrophenyl)propanoic acid.

-

Halogenation : Limited reactivity observed due to fluorine’s deactivating influence, requiring harsh conditions for bromination .

Oxidative Transformations

-

Decarboxylation : Thermal or photolytic conditions induce CO₂ loss, forming 1-(5-fluoro-2-methoxyphenyl)propane.

-

Methoxy Group Oxidation : Strong oxidants (e.g., KMnO₄) convert methoxy to carbonyl groups, though competing decarboxylation often occurs.

Table 3: Functional Group Influence on Reactivity

Scientific Research Applications

2-(5-Fluoro-2-methoxyphenyl)propanoic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.

Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group on the benzene ring can enhance the compound’s binding affinity and selectivity towards these targets. The propanoic acid moiety may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 2-(5-Fluoro-2-methoxyphenyl)propanoic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues with Halogen Substitutions

Analogues with Modified Backbones or Rings

Key Findings and Implications

Substituent Position Matters : The position of fluorine and methoxy groups significantly impacts reactivity and biological activity. For example, 3-(3-Fluoro-4-methoxyphenyl)propionic acid (CAS 69888-90-0) shows distinct electronic properties compared to the 5-fluoro isomer .

Halogen Effects : Bromine substitution increases molecular weight and may enhance binding in hydrophobic pockets (e.g., enzyme active sites), while fluorine improves metabolic stability .

Non-halogenated analogues like 3-(2-Methoxyphenyl)propanoic acid exhibit lower toxicity .

Tables Summarizing Critical Data

Table 1: Structural and Functional Group Comparison

Table 2: Hazard Comparison

| Compound | Hazard Statements | Precautionary Measures |

|---|---|---|

| This compound | H315, H319, H335 | Avoid inhalation; use PPE |

| 3-(2-Methoxyphenyl)propanoic acid | None | Standard lab handling |

Biological Activity

2-(5-Fluoro-2-methoxyphenyl)propanoic acid, also known as 3-(5-fluoro-2-methoxyphenyl)propanoic acid, is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound possesses a molecular formula of C10H11FO3, featuring a propanoic acid backbone with a fluorine atom and a methoxy group attached to a phenyl ring. The presence of these functional groups significantly influences its biological activity and interaction with various biomolecules.

The exact mechanism of action for this compound remains partially elucidated. However, it is known to interact with several biological targets:

- Cyclooxygenase Inhibition : The compound has shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of prostaglandins. This inhibition can lead to reduced inflammation and pain relief.

- Receptor Binding : It may bind to specific receptors involved in signal transduction pathways, influencing cellular responses and contributing to its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Through COX inhibition, the compound can potentially alleviate inflammatory conditions, making it a candidate for further development in anti-inflammatory therapies .

- Antitumor Properties : Preliminary studies suggest that derivatives of this compound may have antitumor activity, particularly in cancers such as diffuse large B-cell lymphoma (DLBCL). The fluorinated structure may enhance its efficacy against specific cancer cell lines .

- DPP-4 Inhibition : While not directly studied for DPP-4 inhibition, compounds with similar structures have been explored as DPP-4 inhibitors for diabetes treatment. This class of drugs helps regulate blood sugar levels by inhibiting the degradation of incretin hormones .

Case Studies

Several studies have investigated the biological activities of related compounds or derivatives:

- In Vivo Studies : Animal models have demonstrated that compounds similar to this compound can effectively reduce tumor sizes and improve survival rates in cancer models .

- In Vitro Assays : Cell culture studies have shown that these compounds can inhibit cell proliferation in cancer cell lines, suggesting potential therapeutic applications in oncology .

Data Tables

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(5-Fluoro-2-methoxyphenyl)propanoic acid, and how do reaction conditions affect yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or carboxylation of 5-fluoro-2-methoxyphenyl precursors. For example, propanoic acid derivatives can be obtained by reacting 5-fluoro-2-methoxybenzene with α-bromopropionic acid under acidic conditions. Catalysts like AlCl₃ may enhance electrophilic substitution, but stoichiometric control is critical to avoid over-alkylation. Reaction temperatures between 80–120°C and inert atmospheres (N₂/Ar) improve reproducibility. Post-synthesis, recrystallization using ethanol/water mixtures (3:1 v/v) is recommended for purity >95% .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- NMR : The methoxy group (–OCH₃) resonates at δ 3.8–3.9 ppm (singlet), while the fluorine substituent causes splitting in aromatic proton signals (δ 6.8–7.2 ppm). The propanoic acid –COOH proton appears as a broad peak at δ 10–12 ppm (DMSO-d₆) .

- FT-IR : Key bands include C=O stretch (~1700 cm⁻¹), O–H (carboxylic acid, ~2500–3000 cm⁻¹), and C–F (1100–1250 cm⁻¹) .

- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) for retention time consistency. The molecular ion [M-H]⁻ at m/z 212.1 confirms molecular weight .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported biological activity data for fluorinated phenylpropanoic acid derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent polarity). To mitigate this:

- Standardize bioassays using phosphate-buffered saline (PBS, pH 7.4) to maintain compound solubility.

- Validate activity via dose-response curves (IC₅₀/EC₅₀) across multiple replicates.

- Cross-reference with structural analogs (e.g., mecoprop-P, a herbicide with similar fluorophenoxy motifs) to identify substituent-specific effects .

Q. What strategies optimize regioselectivity in synthesizing fluorinated phenylpropanoic acid derivatives with competing substituents?

- Methodological Answer :

- Directed ortho-Metalation : Use lithium diisopropylamide (LDA) to deprotonate the methoxy group, directing electrophiles to the para-fluoro position .

- Protecting Groups : Temporarily block the carboxylic acid (–COOH) with tert-butyldimethylsilyl (TBDMS) to prevent side reactions during fluorination .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution, guiding reagent selection for targeted substitution .

Q. How should impurities in this compound be profiled, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer :

- Impurity Identification : Use LC-HRMS to detect byproducts like 2-(4-chloro-2-methylphenoxy)propanoic acid (common in halogenated analogs). Limit impurities to <0.15% per ICH Q3A guidelines .

- Purification : Preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomeric impurities .

Experimental Design Considerations

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

- Methodological Answer :

- Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH cofactor at 37°C. Monitor degradation via LC-MS/MS over 60 minutes.

- CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

Q. How can computational tools predict the environmental fate of fluorinated phenylpropanoic acids?

- Methodological Answer :

- QSPR Models : Use EPI Suite™ to estimate biodegradation half-lives (e.g., BIOWIN3) and bioaccumulation potential (log Kow).

- Molecular Dynamics (MD) : Simulate interactions with soil organic matter to predict adsorption coefficients (Kd) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the photostability of this compound?

- Methodological Answer : Discrepancies stem from light source variability (UV vs. visible spectrum). To standardize:

- Use a solar simulator (AM1.5G spectrum, 1000 W/m²) for accelerated photodegradation studies.

- Quantify degradation products (e.g., demethylated or decarboxylated derivatives) via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.